Iopamidol EP Impurity G
CAS No.:
Cat. No.: VC18002311
Molecular Formula: C17H22I3N3O8
Molecular Weight: 777.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22I3N3O8 |
|---|---|
| Molecular Weight | 777.1 g/mol |
| IUPAC Name | 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
| Standard InChI | InChI=1S/C17H22I3N3O8/c1-6(27)15(29)23-14-12(19)9(16(30)21-2-8(28)5-26)11(18)10(13(14)20)17(31)22-7(3-24)4-25/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-,8?/m0/s1 |
| Standard InChI Key | QHJLLNBHYBVXAU-UUEFVBAFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |
| Canonical SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |
Introduction
Chemical Identity and Structural Elucidation
Fundamental Chemical Properties
Iopamidol EP Impurity G is a pharmacopeial impurity specified in the European Pharmacopoeia (EP) monographs for Iopamidol. Its chemical identity is summarized in Table 1.
Table 1: Chemical Profile of Iopamidol EP Impurity G
| Property | Value |
|---|---|
| CAS Number | 1869069-72-6 |
| Molecular Formula | |
| Molecular Weight | 777.1 g/mol |
| IUPAC Name | N1-(1,3-dihydroxypropan-2-yl)-N3-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide |
| Synonyms | EP Impurity G, TLC ID I-4111 |
The IUPAC name reveals a complex structure featuring a triiodinated isophthalamide backbone substituted with hydroxypropanamido and dihydroxypropyl groups . The presence of three iodine atoms at positions 2, 4, and 6 on the benzene ring is critical for its radiocontrast properties, while the hydroxyl and amide groups enhance water solubility .
Structural Relationships to Iopamidol
Iopamidol EP Impurity G is a stereoisomeric byproduct formed during the synthesis of Iopamidol, a non-ionic contrast agent. Unlike the parent compound, which has a defined stereochemistry essential for clinical efficacy, Impurity G arises from incomplete functionalization or side reactions during the acylation of the isophthalic acid precursor . Comparative analysis of their structures shows that Impurity G retains the triiodinated core but differs in the configuration of the hydroxypropanamido side chain, leading to altered pharmacokinetic properties .
Synthesis and Characterization
Synthetic Pathways
The synthesis of Iopamidol EP Impurity G typically occurs during the manufacturing of Iopamidol via the following steps:
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Iodination: Introduction of iodine atoms to the isophthalic acid derivative.
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Acylation: Reaction with (S)-2-hydroxypropanoyl chloride to form the amide linkage.
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Side Reactions: Incomplete acylation or stereochemical inversion at the hydroxypropanamido group generates Impurity G .
| Parameter | Detail |
|---|---|
| GHS Classification | Skin Irritation (Cat. 2), Eye Damage (Cat. 2), Acute Toxicity (Cat. 4) |
| Handling Precautions | Use PPE, avoid inhalation, store in ventilated areas |
| First Aid Measures | Rinse skin/eyes with water, seek medical attention |
Laboratories handling Impurity G must adhere to Good Laboratory Practices (GLP) to mitigate exposure risks .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase HPLC with UV detection at 254 nm is the primary method for quantifying Impurity G. A typical method uses:
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Column: C18 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 5.0)
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Flow Rate: 1.0 mL/min
Method validation parameters (linearity, precision, accuracy) meet ICH Q2(R1) criteria, with a limit of detection (LOD) of 0.05% .
Spectroscopic Confirmation
Mass spectral fragmentation patterns of Impurity G show characteristic ions at m/z 634.1 (loss of I) and 487.0 (cleavage of the amide bond), aiding in structural confirmation .
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